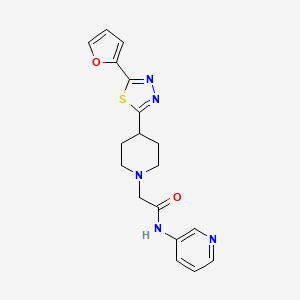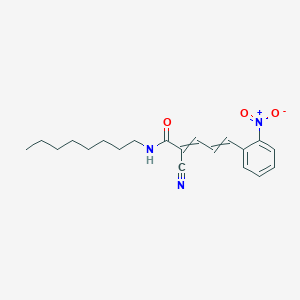![molecular formula C15H21NO2 B2945292 Tert-butyl 2-[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]acetate CAS No. 2287237-55-0](/img/structure/B2945292.png)
Tert-butyl 2-[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 2-[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]acetate is an organic compound with a unique structure that has garnered interest in various scientific fields
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]acetate typically involves a multi-step process:
Formation of the tetrahydroisoquinoline core: : Starting from commercially available isoquinoline derivatives, reduction reactions can be carried out using agents like sodium borohydride.
Attachment of the acetate group: : This is achieved through esterification, where acetic acid or its derivatives react with the tetrahydroisoquinoline under acidic conditions.
Introduction of the tert-butyl group: : Finally, the tert-butyl ester is incorporated via a reaction with tert-butyl alcohol under acidic catalysis, ensuring the protection of the carboxyl group.
Industrial Production Methods
In industrial settings, large-scale production of this compound often employs continuous flow synthesis to enhance efficiency and yield. Key steps include:
Catalytic hydrogenation: : To reduce isoquinoline intermediates.
Automated esterification: : Using robust acid catalysts to streamline the process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : Oxidative reactions can convert the compound into various derivatives, potentially altering its biological activity.
Reduction: : Reduction can remove specific functional groups, further diversifying its chemical profile.
Substitution: : Electrophilic and nucleophilic substitution reactions can modify the aromatic ring or ester group.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, chromium trioxide.
Reducing agents: : Lithium aluminum hydride, catalytic hydrogenation.
Substituting agents: : Halides, sulfonates.
Major Products Formed
Oxidation: : Formation of ketones or aldehydes.
Reduction: : Alcohol derivatives.
Substitution: : Various halogenated or alkylated products.
Applications De Recherche Scientifique
Tert-butyl 2-[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]acetate is valuable in numerous fields:
Chemistry: : As a building block for synthesizing more complex molecules.
Biology: : Investigating its interactions with enzymes and receptors.
Industry: : Used in the production of specialty chemicals and materials.
Mécanisme D'action
The compound exerts its effects through specific interactions with molecular targets:
Molecular targets: : Enzymes such as acetylcholinesterase, receptors including GABAergic and dopaminergic systems.
Pathways involved: : Modulation of neurotransmitter pathways, impacting neurological and physiological functions.
Comparaison Avec Des Composés Similaires
Compared to similar compounds, tert-butyl 2-[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]acetate is unique due to:
Structural features: : The combination of the tert-butyl ester and tetrahydroisoquinoline.
Reactivity: : Enhanced stability and specific reactivity profiles.
List of Similar Compounds
Tetrahydroisoquinoline derivatives: : Different substitutions on the isoquinoline core.
Butyl esters: : Variations with other esters or alcohol groups.
Acetate compounds: : Other acetate derivatives with distinct functional groups.
Propriétés
IUPAC Name |
tert-butyl 2-[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-15(2,3)18-14(17)9-13-8-11-6-4-5-7-12(11)10-16-13/h4-7,13,16H,8-10H2,1-3H3/t13-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUGWVYVSCYGCDZ-ZDUSSCGKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC1CC2=CC=CC=C2CN1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@@H]1CC2=CC=CC=C2CN1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-[(pyridin-2-yl)methyl]-3-[4-(trifluoromethoxy)phenyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2945210.png)







![N-(2-(4-(2-(2-fluorophenoxy)acetyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride](/img/structure/B2945221.png)
![(E)-N-(3-ethylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2945223.png)
![methyl (4-((3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)sulfonyl)phenyl)carbamate](/img/structure/B2945224.png)
![8-[(1-{3'-methoxy-[1,1'-biphenyl]-4-carbonyl}piperidin-4-yl)oxy]quinoline](/img/structure/B2945225.png)


